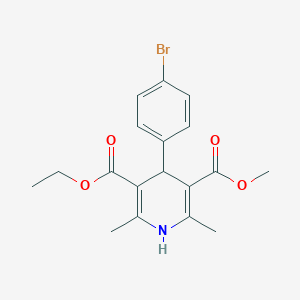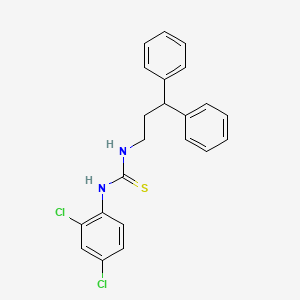![molecular formula C19H27N7O2 B5072682 N-[2-[1-[3-(1,2,4-triazol-1-yl)propanoyl]piperidin-4-yl]pyrazol-3-yl]cyclopentanecarboxamide](/img/structure/B5072682.png)
N-[2-[1-[3-(1,2,4-triazol-1-yl)propanoyl]piperidin-4-yl]pyrazol-3-yl]cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-[1-[3-(1,2,4-triazol-1-yl)propanoyl]piperidin-4-yl]pyrazol-3-yl]cyclopentanecarboxamide is a complex organic compound featuring a 1,2,4-triazole ring, a piperidine ring, and a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[1-[3-(1,2,4-triazol-1-yl)propanoyl]piperidin-4-yl]pyrazol-3-yl]cyclopentanecarboxamide involves multiple steps, starting with the preparation of the 1,2,4-triazole ring. One common method involves the reaction of 3-amino-1,2,4-triazole with appropriate reagents to form the desired triazole-containing scaffold . The piperidine ring can be introduced through nucleophilic substitution reactions, while the pyrazole ring can be synthesized via cyclization reactions involving hydrazines and 1,3-diketones .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of microwave-assisted synthesis to accelerate reaction times and improve efficiency . Additionally, the use of continuous flow reactors could be explored to scale up the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-[1-[3-(1,2,4-triazol-1-yl)propanoyl]piperidin-4-yl]pyrazol-3-yl]cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Aplicaciones Científicas De Investigación
N-[2-[1-[3-(1,2,4-triazol-1-yl)propanoyl]piperidin-4-yl]pyrazol-3-yl]cyclopentanecarboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s triazole ring is known for its pharmacological activity, making it a potential candidate for drug development.
Biology: It can be used as a molecular probe to study biological pathways and interactions.
Materials Science: The compound’s unique structure allows it to be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-[2-[1-[3-(1,2,4-triazol-1-yl)propanoyl]piperidin-4-yl]pyrazol-3-yl]cyclopentanecarboxamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, influencing various pathways . The piperidine and pyrazole rings may also contribute to the compound’s activity by interacting with different enzymes and proteins .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other triazole-containing molecules such as:
Fluconazole: An antifungal agent with a triazole ring.
Anastrozole: An aromatase inhibitor used in cancer treatment.
Voriconazole: Another antifungal agent with a triazole ring.
Uniqueness
N-[2-[1-[3-(1,2,4-triazol-1-yl)propanoyl]piperidin-4-yl]pyrazol-3-yl]cyclopentanecarboxamide is unique due to its combination of triazole, piperidine, and pyrazole rings, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, setting it apart from other triazole-containing compounds .
Propiedades
IUPAC Name |
N-[2-[1-[3-(1,2,4-triazol-1-yl)propanoyl]piperidin-4-yl]pyrazol-3-yl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N7O2/c27-18(8-12-25-14-20-13-22-25)24-10-6-16(7-11-24)26-17(5-9-21-26)23-19(28)15-3-1-2-4-15/h5,9,13-16H,1-4,6-8,10-12H2,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOMROMWHIRXKJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC=NN2C3CCN(CC3)C(=O)CCN4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-methyl-4-[(4-nitrobenzyl)thio]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5072604.png)
![5-[4-(3-FLUOROBENZOYL)PIPERAZIN-1-YL]-2-NITRO-N-(2-PHENYLETHYL)ANILINE](/img/structure/B5072607.png)
![5-{[(1-phenylethyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5072610.png)
![2-(4-methoxyphenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),9,11,13,15-pentaene-4,6,17-trione](/img/structure/B5072613.png)
![N-(3-bromophenyl)-2-{[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5072620.png)
![1-[4-(5-BROMO-2-METHOXYBENZYL)PIPERAZINO]-2,2-DIPHENYL-1-ETHANONE](/img/structure/B5072625.png)
![(5E)-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5072628.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5072634.png)

![N-[[1-(3-methoxyphenyl)pyrazol-4-yl]methyl]-N-methyl-2-[5-(pyrrolidin-1-ylmethyl)tetrazol-1-yl]acetamide](/img/structure/B5072656.png)
![Ethyl 2-[2-[[2-(4-bromo-2,5-dimethylphenoxy)acetyl]amino]-1,3-thiazol-4-yl]acetate](/img/structure/B5072670.png)
![N-phenyl-N'-{2,2,2-trichloro-1-[(4-methoxyphenyl)amino]ethyl}urea](/img/structure/B5072675.png)


